molecular formula C8H20N2 B13590092 (4-Aminobutan-2-yl)(methyl)propylamine

(4-Aminobutan-2-yl)(methyl)propylamine

Cat. No.: B13590092
M. Wt: 144.26 g/mol
InChI Key: IQDUGMQZCUBZDE-UHFFFAOYSA-N
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Description

(4-Aminobutan-2-yl)(methyl)propylamine is an organic compound with the molecular formula C10H23N. It is known for its versatility and has been utilized in various industries due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Aminobutan-2-yl)(methyl)propylamine can be achieved through nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Haloalkanes react with amines to give a corresponding alkyl-substituted amine, with the release of a halogen acid .

Industrial Production Methods

In industrial settings, the production of primary amines often involves a two-step process. The first step forms a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile. The second step removes extraneous nitrogen substituents to give the amine product .

Chemical Reactions Analysis

Types of Reactions

(4-Aminobutan-2-yl)(methyl)propylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include halogenoalkanes for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with halogenoalkanes can produce secondary and tertiary amines, as well as quaternary ammonium salts .

Scientific Research Applications

(4-Aminobutan-2-yl)(methyl)propylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which (4-Aminobutan-2-yl)(methyl)propylamine exerts its effects involves its interaction with molecular targets and pathways. For example, in the conversion of nitriles to primary amines, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion. This imine salt can accept a second hydride to form a dianion, which can then be converted to an amine by the addition of water .

Comparison with Similar Compounds

Similar Compounds

    Methylamine (CH3NH2): A primary amine with one alkyl group attached to the nitrogen atom.

    Dimethylamine ((CH3)2NH): A secondary amine with two alkyl groups attached to the nitrogen atom.

    Trimethylamine ((CH3)3N): A tertiary amine with three alkyl groups attached to the nitrogen atom

Uniqueness

(4-Aminobutan-2-yl)(methyl)propylamine is unique due to its specific structure and the presence of both primary and secondary amine groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

3-N-methyl-3-N-propylbutane-1,3-diamine

InChI

InChI=1S/C8H20N2/c1-4-7-10(3)8(2)5-6-9/h8H,4-7,9H2,1-3H3

InChI Key

IQDUGMQZCUBZDE-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(C)CCN

Origin of Product

United States

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